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Compound of Interest

Compound Name: 1,3-Dinitrobenzene-d4

CAS No.: 54247-05-1

Cat. No.: B1360364

Get Quote

Executive Summary
1,3-Dinitrobenzene (1,3-DNB) is a high-priority nitroaromatic compound (NAC) used

extensively in explosives manufacturing and organic synthesis. Unlike its trinitrated counterpart

(TNT), 1,3-DNB exhibits distinct metabolic stability and toxicological profiles, particularly

regarding testicular toxicity and methemoglobinemia. This guide provides a definitive technical

analysis of its environmental partitioning, reductive biotransformation, and the application of

Compound-Specific Isotope Analysis (CSIA) for source apportionment. It bridges environmental

science with toxicology, highlighting the metabolic activation pathways relevant to drug safety

assessment.

Physicochemical Profile & Partitioning
1,3-DNB is characterized by moderate water solubility and low volatility, making it a persistent

groundwater contaminant rather than an atmospheric hazard. Its migration is governed by

adsorption-desorption kinetics in soil matrices.

Table 1: Key Physicochemical Parameters
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Parameter Value Environmental Implication

Molecular Weight 168.11 g/mol
Moderate mobility in pore

water.

Water Solubility ~500 mg/L (20°C)

High potential for leaching into

aquifers; forms dissolved

plumes.

Log Kow 1.49

Low bioaccumulation potential;

weak sorption to soil organic

carbon.

Henry’s Law Constant atm-m³/mol
Volatilization from water

surfaces is negligible.

Vapor Pressure mmHg (25°C)
Persistence in surface soils;

limited atmospheric transport.

Biotransformation Pathways
The degradation of 1,3-DNB is heavily dependent on redox potential. While aerobic oxidation is

kinetically limited due to the electron-withdrawing nature of the two nitro groups, anaerobic

reduction is the dominant environmental fate process.

The Nitroreductase Pathway (Anaerobic)
Under anoxic conditions, bacteria (e.g., Clostridium, Pseudomonas) utilize non-specific

nitroreductases to sequentially reduce the nitro groups. This pathway is critical because the

intermediates (nitroso- and hydroxylamino-benzenes) are more reactive and toxic than the

parent compound.

Step 1: Reduction of one -NO₂ group to -NO (nitroso).

Step 2: Further reduction to -NHOH (hydroxylamino).

Step 3: Final reduction to -NH₂ (amine), forming 3-Nitroaniline.

Step 4: Repetition of the cycle to form 1,3-Phenylenediamine (1,3-PDA).
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Visualization of Metabolic Flux
The following diagram maps the reductive transformation, highlighting the critical intermediates

responsible for covalent binding to biological macromolecules (toxicity).
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Figure 1: Anaerobic reductive biotransformation of 1,3-DNB. Red nodes indicate reactive

electrophiles implicated in toxicity.

Isotope Forensics: Compound-Specific Isotope
Analysis (CSIA)
CSIA is the gold standard for distinguishing between physical dilution (non-destructive) and

active biodegradation. For nitroaromatics, Nitrogen Isotope Fractionation is the primary

indicator of transformation.

The Rayleigh Fractionation Model
Isotopic enrichment follows Rayleigh kinetics.[1] As biodegradation proceeds, the lighter

isotopes (

,

) are preferentially degraded, leaving the residual pool enriched in heavier isotopes (

,

).

The Rayleigh Equation:
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[2]

: Isotope ratio at time

vs. initial.[2][3]

: Fraction of substrate remaining (

).[2][4]

: Bulk enrichment factor (slope of the plot).

Isotope Enrichment Factors ( )
Research on nitroaromatic compounds (NACs) has established distinct fractionation patterns

[1][2]:

Nitrogen (

): The reduction of the -NO₂ group involves the cleavage of an N-O bond.[5][6] This results in
a strong primary isotope effect, with

values consistently around -30‰ (ranging -15‰ to -40‰).

Carbon (

): The C-N bond is not broken in the rate-limiting step. Consequently, carbon fractionation is
negligible or very small (

to 0‰).

Diagnostic Utility: A dual-isotope plot (

vs

) showing a steep slope (large

with minimal

) confirms nitro-reduction is occurring.
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Figure 2: CSIA workflow for validating in situ biodegradation of 1,3-DNB.

Analytical Protocol: Extraction & Quantification
To ensure data integrity for CSIA, efficient extraction with minimal isotopic fractionation is

required.

Solid Phase Extraction (SPE) Protocol
Stationary Phase: Polymeric sorbent (e.g., Oasis HLB or Strata-X) is preferred over C18 due

to 1,3-DNB's moderate polarity.
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Conditioning:

5 mL Methanol (HPLC Grade).

5 mL Deionized Water.

Loading: Pass 500–1000 mL of water sample (pH adjusted to 7.0) at a flow rate of <10

mL/min.

Drying: Vacuum dry for 30 mins to remove residual water (critical for GC injection).

Elution: 2 x 2 mL Dichloromethane (DCM) or Ethyl Acetate.

Concentration: Nitrogen blow-down to 100 µL. Caution: Do not evaporate to dryness to

prevent volatilization losses.

Instrumental Analysis (GC-IRMS)
Interface: Combustion interface (oxidation of analytes to CO₂ and N₂).

Oxidation Reactor: NiO/CuO/Pt wires at 1000°C.

Reduction Reactor: Cu wires at 600°C (to reduce NOx to N₂).

Trap: Cryogenic trap to remove CO₂ when analyzing N₂ (to prevent isobaric interference).

Standardization: Calibrate against international standards (USGS40, USGS41) to report

values relative to VPDB (Carbon) and AIR (Nitrogen).

Toxicological Implications & Drug Development
Relevance
For drug development professionals, 1,3-DNB serves as a model toxicant for metabolic

activation mechanisms.

Mechanism of Testicular Toxicity
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1,3-DNB is a potent Sertoli cell toxicant. The mechanism is directly linked to the reductive

pathway described in Section 3.

Metabolic Activation: The hydroxylamine intermediate (3-hydroxylaminonitrobenzene)

undergoes redox cycling.

Oxidative Stress: This cycling generates Reactive Oxygen Species (ROS) within the Sertoli

cells.

Signaling Disruption: Disruption of Sertoli-Germ cell tight junctions leads to germ cell

exfoliation and apoptosis.

Clinical Correlation: This mimics the toxicity profile of certain nitro-aromatic drugs,

necessitating rigorous screening of nitro-containing candidates for nitroreductase

susceptibility [3].

Methemoglobinemia
Similar to aniline derivatives, the metabolites of 1,3-DNB oxidize ferrous hemoglobin (

) to ferric methemoglobin (

), impairing oxygen transport. This is a classic "on-target" toxicity for this chemical class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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